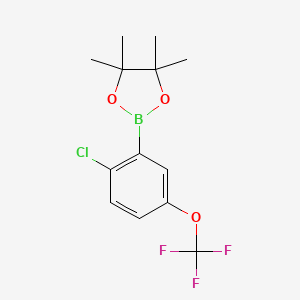

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester

説明

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.

Major Products: The primary products of reactions involving this compound are biaryl compounds, which are essential building blocks in the synthesis of complex organic molecules.

Chemistry:

Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

Material Science: Employed in the development of new materials with unique properties.

Biology and Medicine:

Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs).

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Agrochemicals: Plays a role in the synthesis of herbicides and pesticides.

Polymers: Used in the production of specialty polymers with specific functionalities.

作用機序

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic ester. The process typically involves oxidative addition, transmetalation, and reductive elimination steps.

類似化合物との比較

Phenylboronic Acid Pinacol Ester: Lacks the chloro and trifluoromethoxy substituents, making it less reactive in certain coupling reactions.

2-Chloro-5-(trifluoromethoxy)phenylboronic Acid: The acid form without the pinacol ester group, which can be less stable and harder to handle.

Uniqueness: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to its enhanced stability and reactivity, which are imparted by the pinacol ester group. This makes it particularly valuable in reactions requiring high precision and yield.

This compound’s versatility and stability make it an indispensable tool in modern synthetic chemistry, with applications spanning multiple scientific disciplines and industries.

生物活性

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique trifluoromethoxy group, which enhances its reactivity and selectivity in various biological systems. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₃H₁₅BClF₃O₃

- Molecular Weight: 322.52 g/mol

- CAS Number: 2121512-77-2

- Purity: Typically ≥ 97%

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Boronate Formation: Reaction of 2-chloro-5-trifluoromethoxyphenylboronic acid with pinacol in the presence of a suitable acid catalyst.

- Suzuki Coupling Reactions: Utilization of palladium-catalyzed cross-coupling reactions to introduce the boronic acid functionality.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a chemokine antagonist and its potential therapeutic applications.

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to interact with specific receptors and enzymes. Notably, boronic acids have been shown to inhibit proteases and other enzymes by forming reversible covalent bonds with hydroxyl groups on serine or cysteine residues.

Antagonistic Activity

A study highlighted the potential of boronic acids as noncompetitive antagonists for chemokine receptors such as CXCR1 and CXCR2. The compound demonstrated significant inhibition of receptor activation, with an IC50 value indicating effective receptor blockade (IC50 = 275 nM) .

In Vivo Studies

In animal models, compounds similar to this compound have shown promise in reducing inflammation and modulating immune responses. These effects are likely mediated through the inhibition of chemokine signaling pathways.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUJQHERNLIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132312 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-77-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。